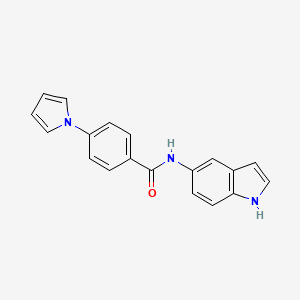![molecular formula C17H16N4O2 B11145702 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11145702.png)
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide is a complex organic compound with a unique structure that combines a phthalazinone moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide typically involves the reaction of phthalazinone derivatives with pyridine-based intermediates. One common method includes the acylation of 2-(4-pyridyl)ethylamine with 1-oxo-2(1H)-phthalazinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[1-oxo-2(1H)-phthalazinyl]-N-[2-(4-pyridyl)ethyl]acetamide: shares structural similarities with other phthalazinone and pyridine derivatives.
1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives: These compounds also contain a phthalazinone moiety and exhibit similar chemical reactivity.
Uniqueness
- The unique combination of the phthalazinone and pyridine rings in This compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(19-10-7-13-5-8-18-9-6-13)12-21-17(23)15-4-2-1-3-14(15)11-20-21/h1-6,8-9,11H,7,10,12H2,(H,19,22) |
InChI Key |
MBOXHYYDEAVBNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid](/img/structure/B11145624.png)
![(5Z)-2-(2,4-dichlorophenyl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11145632.png)
![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11145633.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11145637.png)
![4-{(Z)-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11145639.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11145643.png)
![2-methyl-5-oxo-N-(2-pyridyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11145646.png)
![(4Z)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11145654.png)
![7-hydroxy-8-[(3-methylpiperidino)methyl]-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B11145661.png)
![N-(3,4-dimethoxybenzyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11145669.png)

![3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B11145690.png)
![5-[4-(4-fluorophenyl)piperazino]-N-(1H-indol-5-yl)-5-oxopentanamide](/img/structure/B11145698.png)
![5-(2-thienyl)-N-(5-[1,2,4]triazolo[4,3-a]pyridin-3-ylpentyl)-1H-pyrazole-3-carboxamide](/img/structure/B11145707.png)
